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Compound of Interest

Compound Name: N-(4-Aminophenyl)nicotinamide

Cat. No.: B100712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-(4-Aminophenyl)nicotinamide. The information presented herein is essential for

its identification, characterization, and quality control in research and development settings.

This document outlines predicted and observed spectral data for Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Chemical Structure and Properties
N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide, a

form of vitamin B3. The structure incorporates a nicotinamide moiety linked to a 4-aminophenyl

group via an amide bond.

Molecular Formula: C₁₂H₁₁N₃O

Molecular Weight: 213.24 g/mol

CAS Number: 19060-64-1[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-(4-
Aminophenyl)nicotinamide. Where experimental data for the specific molecule is not
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available, predicted values and data from closely related compounds are provided as a

reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(4-
Aminophenyl)nicotinamide by providing information about the chemical environment of

hydrogen (¹H) and carbon (¹³C) atoms. The data presented below is based on analysis of the

constituent parts of the molecule and known chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-(4-Aminophenyl)nicotinamide

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.0 - 8.8 Doublet 1H
H-2 (Nicotinamide

ring)

~8.7 - 8.5 Doublet 1H
H-6 (Nicotinamide

ring)

~8.2 - 8.0 Doublet of Triplets 1H
H-4 (Nicotinamide

ring)

~7.5 - 7.3 Multiplet 1H
H-5 (Nicotinamide

ring)

~7.3 - 7.1 Doublet 2H
H-2', H-6'

(Aminophenyl ring)

~6.7 - 6.5 Doublet 2H
H-3', H-5'

(Aminophenyl ring)

~10.2 Singlet 1H Amide N-H

~5.0 Singlet 2H Amine -NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-(4-Aminophenyl)nicotinamide
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Chemical Shift (δ) ppm Assignment

~165 C=O (Amide)

~152 C-2 (Nicotinamide ring)

~148 C-6 (Nicotinamide ring)

~145 C-4' (Aminophenyl ring)

~135 C-4 (Nicotinamide ring)

~130 C-3 (Nicotinamide ring)

~128 C-1' (Aminophenyl ring)

~124 C-5 (Nicotinamide ring)

~122 C-2', C-6' (Aminophenyl ring)

~114 C-3', C-5' (Aminophenyl ring)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for N-(4-Aminophenyl)nicotinamide
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (Amine and

Amide)

3100 - 3000 Medium C-H stretching (Aromatic)

~1660 Strong C=O stretching (Amide I)

1600 - 1450 Medium to Strong
C=C stretching (Aromatic

rings)

1550 - 1510 Strong N-H bending (Amide II)

1300 - 1200 Medium
C-N stretching (Aromatic

amine and amide)

850 - 800 Strong
C-H out-of-plane bending (p-

disubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for N-(4-Aminophenyl)nicotinamide

m/z Ion

213.09 [M]⁺ (Molecular Ion)

214.09 [M+H]⁺

122.04 [C₆H₄N₂O]⁺ (Nicotinamide fragment)

106.05 [C₅H₄NCO]⁺

92.06 [C₆H₆N]⁺ (Aniline fragment)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation: Approximately 5-10 mg of N-(4-Aminophenyl)nicotinamide is

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) is used as an internal standard.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two).

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass

analyzer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL).
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Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis

is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations
The following diagrams illustrate the chemical structure and the general workflow for

spectroscopic analysis.

Caption: Chemical structure of N-(4-Aminophenyl)nicotinamide.
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Caption: Workflow for spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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